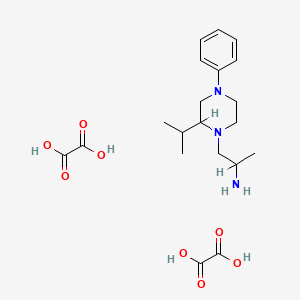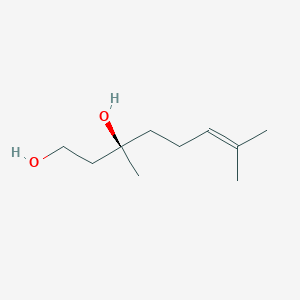![molecular formula C11H19Cl3O4Si B14430234 Diethyl [4-(trichlorosilyl)butyl]propanedioate CAS No. 83818-42-2](/img/structure/B14430234.png)
Diethyl [4-(trichlorosilyl)butyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [4-(trichlorosilyl)butyl]propanedioate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a butyl chain, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [4-(trichlorosilyl)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form different organosilicon compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Diethyl [4-(trichlorosilyl)butyl]propanediol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [4-(trichlorosilyl)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Diethyl [4-(trichlorosilyl)butyl]propanedioate involves its ability to undergo nucleophilic substitution reactions. The trichlorosilyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce silicon-containing functional groups into organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate.
Trimethylsilyl derivatives: Similar organosilicon compounds with different alkyl groups attached to the silicon atom.
Uniqueness
This compound is unique due to the presence of both ester and trichlorosilyl functional groups, which impart distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
83818-42-2 |
|---|---|
Formule moléculaire |
C11H19Cl3O4Si |
Poids moléculaire |
349.7 g/mol |
Nom IUPAC |
diethyl 2-(4-trichlorosilylbutyl)propanedioate |
InChI |
InChI=1S/C11H19Cl3O4Si/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8-19(12,13)14/h9H,3-8H2,1-2H3 |
Clé InChI |
RKUCFDAEMZYEIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCC[Si](Cl)(Cl)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)


![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)



![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

